molecular formula C10H8ClN B097423 4-Chloro-8-methylquinoline CAS No. 18436-73-2

4-Chloro-8-methylquinoline

Cat. No. B097423
CAS RN: 18436-73-2
M. Wt: 177.63 g/mol
InChI Key: PGDPMZFATHZAIQ-UHFFFAOYSA-N
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Description

4-Chloro-8-methylquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been studied extensively for their potential as therapeutic agents. The chloroquinoline derivatives, in particular, have been synthesized and analyzed for their structural properties and interactions with biological molecules .

Synthesis Analysis

The synthesis of chloroquinoline derivatives can involve various methods, including substitution, nitration, reduction, cyclization, and chlorination. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with an overall yield of 29.2% . Another example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through three steps, yielding up to 85% of the product . Additionally, 8-chloro-3,4-dihydroisoquinoline was synthesized using two different procedures, one involving directed ortho-lithiation and the other a Friedel-Crafts reaction .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and Mass spectra. Single crystal X-ray diffraction studies have revealed that the crystal packing of these compounds is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . The molecular shape of the quinolinocyclohept[b]indoles is not affected by substitution patterns, and the molecules exhibit similar geometries with weak intermolecular interactions .

Chemical Reactions Analysis

Chloroquinoline derivatives undergo various chemical reactions. For example, 4-methylquinolines react with hot thionyl chloride to yield different products depending on the reaction conditions . The reactions of these products with various reagents have been described, indicating the reactivity of the chloroquinoline core . Additionally, the chlorination or iodination of 8-methylquinoline has been achieved using chlorine or iodine in the presence of silver sulfate .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The presence of chlorine atoms in the quinoline ring can affect the acidity (pKa) and hydrogen bonding capabilities of the compounds. This has been demonstrated in the crystal structures of hydrogen-bonded compounds of 4-methylquinoline with different isomers of chloro- and nitro-substituted benzoic acids . The antioxidant activity of chloroquinoline derivatives has also been studied, showing good inhibition percentages compared to ascorbic acid, suggesting potential health benefits .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 4-Chloro-8-methylquinoline is used as a starting material in the synthesis of a variety of chemical compounds .
    • Methods of Application : The specific methods of application can vary greatly depending on the desired end product. For example, it can be used to synthesize other quinoline derivatives, such as 4-Chloro-8-methoxy-2-methylquinoline, 4-chloro-8-methoxy-3-methylquinoline, 7-Chloro-4-hydroxy-8-methylquinoline, 8-Chloro-4-hydroxy-6-methylquinoline, 6-Chloro-4-hydroxy-8-methylquinoline, 4-Chloro-8-fluoro-2-methylquinoline, 4-Chloro-8-methylquinazoline, 4-Amino-6-chloro-8-methylquinoline, 6-Bromo-4-chloro-8-methylquinoline, and 7-Bromo-4-chloro-8-methylquinoline .
    • Results or Outcomes : The outcomes of these reactions are new quinoline derivatives, which have potential applications in various fields, including medicinal chemistry .
  • Medicinal Chemistry

    • Application : Quinoline derivatives, including those synthesized from 4-Chloro-8-methylquinoline, have shown potential therapeutic effects .
    • Methods of Application : In medicinal chemistry, these compounds are often tested for their biological activity. For example, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide were tested for their antiproliferative activity against cancer cells .
    • Results or Outcomes : These compounds demonstrated potent antiproliferative activity against cancer cells, with IC 50 values of 1.92 and 5.18 μM, respectively, compared with doxorubicin as standard .
  • Chemical Synthesis

    • Application : 4-Chloro-8-methylquinoline is used as a starting material in the synthesis of a variety of chemical compounds .
    • Methods of Application : The specific methods of application can vary greatly depending on the desired end product. For example, it can be used to synthesize other quinoline derivatives, such as 4-Chloro-8-methoxy-2-methylquinoline, 4-chloro-8-methoxy-3-methylquinoline, 7-Chloro-4-hydroxy-8-methylquinoline, 8-Chloro-4-hydroxy-6-methylquinoline, 6-Chloro-4-hydroxy-8-methylquinoline, 4-Chloro-8-fluoro-2-methylquinoline, 4-Chloro-8-methylquinazoline, 4-Amino-6-chloro-8-methylquinoline, 6-Bromo-4-chloro-8-methylquinoline, and 7-Bromo-4-chloro-8-methylquinoline .
    • Results or Outcomes : The outcomes of these reactions are new quinoline derivatives, which have potential applications in various fields, including medicinal chemistry .
  • Medicinal Chemistry

    • Application : Quinoline derivatives, including those synthesized from 4-Chloro-8-methylquinoline, have shown potential therapeutic effects .
    • Methods of Application : In medicinal chemistry, these compounds are often tested for their biological activity. For example, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide were tested for their antiproliferative activity against cancer cells .
    • Results or Outcomes : These compounds demonstrated potent antiproliferative activity against cancer cells, with IC 50 values of 1.92 and 5.18 μM, respectively, compared with doxorubicin as standard .

Safety And Hazards

4-Chloro-8-methylquinoline may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While the specific future directions for 4-Chloro-8-methylquinoline are not mentioned in the search results, it is known that compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . This suggests that 4-Chloro-8-methylquinoline could potentially be used in the development of new drugs.

properties

IUPAC Name

4-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDPMZFATHZAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489637
Record name 4-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-methylquinoline

CAS RN

18436-73-2
Record name 4-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-8-methylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
MM Ismail, M Abass, MM Hassan - Molecules, 2000 - mdpi.com
… Heating of compound 3 with phosphorus pentasulfide gave its thio-isomer 4-chloro-8-methylquinoline-2(1H)-thione (4), in a relatively low yield. The same compound 4 was prepared in …
Number of citations: 32 www.mdpi.com
MM Ismail, M Abdel-Megid… - … -SLOVAK ACADEMY OF …, 2004 - researchgate.net
… thylthio)-4-chloro-8-methylquinoline (XXIV ). The structure of the latter compound was emphasized on the basis of its correct C, H, N elemental analysis, solubility in both acids and …
Number of citations: 15 www.researchgate.net
M Ismail, M Abass, M Hassan - 2000 - sciforum.net
… Acid hydrolysis of phosphazene 16 furnished 2-amino-4-chloro-8-methylquinoline (17). Reacting compound 16 with sodium azide in DMF resulted in 4-azido-2-quinolinylphosphazene …
Number of citations: 3 sciforum.net
S Murugavel, S Sundramoorthy, R Subashini… - Structural Chemistry, 2018 - Springer
… 4-chloro-6-methylquinoline-2(1H)-one and its isomer 4-chloro-8-methylquinoline-2(1H)-one were synthesized. One of the isomer compound 4-chloro-6-methylquinoline-2(1H)-one was …
Number of citations: 8 link.springer.com
DG Markees, LS Schwab - Helvetica Chimica Acta, 1972 - Wiley Online Library
… An authentic sample of the last compound was also prepared by reaction of 4-chloro-8-methylquinoline (12 a) with sodium methoxide. The formation of 0-alkylated products casts some …
Number of citations: 26 onlinelibrary.wiley.com
B Wang, C Li, H Liu - Advanced Synthesis & Catalysis, 2017 - Wiley Online Library
… Halogenated quinoline N-oxides could work without difficulty to provide the desired products such as, 4-chloro-8-methylquinoline N-oxide, 4-chloro-6,8-dimethylquinoline N-oxide, 3-…
Number of citations: 70 onlinelibrary.wiley.com
M Calligaris, G Illuminati, G Marino - Journal of the American …, 1967 - ACS Publications
… 4Chloro-8-methylquinoline has beenprepared as reported in the literature14 and purified by steam distillation and subsequent crystallization from ethanol,mp 96-97 (lit.14 99). …
Number of citations: 12 pubs.acs.org
WA Denny, GJ Atwell, PB Roberts… - Journal of medicinal …, 1992 - ACS Publications
… 4-Chloro-7-methylquinoline gave 82% of 4-chloro-7-methyl-8-nitroquinoline, and 4-chloro-8-methylquinoline gave 91 % of 4-chloro-8-methyl-5-nitroquinoline, and 4-chloro3-…
Number of citations: 63 pubs.acs.org
S Sahu, S Srivastava, SK Gupta - chemrj.org
… 4-chloro-8-methylquinoline-2(1H)-one Yanjie LI et al. (2017) a series of imidazo[4,5-c]quinoline derivatives were synthesized via various step. As starting material 2-amino-5-…
Number of citations: 0 chemrj.org
M Manoj, KJR Prasad - Journal of Chemical Research, 2009 - journals.sagepub.com
… With the help of DEPT135, H,H-COSY and HMBC correlations the deshielded proton in 2-[(2-benzoyl-4-chlorophenyl)amino]-4-chloro-8methylquinoline (2b) was identified as C6'-H. A …
Number of citations: 4 journals.sagepub.com

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